2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride

Catalog No.
S12273133
CAS No.
M.F
C32H41ClN2O3
M. Wt
537.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1...

Product Name

2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride

IUPAC Name

2-[2-[2-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride

Molecular Formula

C32H41ClN2O3

Molecular Weight

537.1 g/mol

InChI

InChI=1S/C32H41N2O3.ClH/c1-31(2)25-13-9-11-15-27(25)33(5)29(31)17-7-6-8-18-30-32(3,4)26-14-10-12-16-28(26)34(30)19-21-36-23-24-37-22-20-35;/h6-18,35H,19-24H2,1-5H3;1H/q+1;/p-1

InChI Key

NEMABWCDKYHROP-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCO)(C)C)C)C.[Cl-]

The compound 2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride is a complex organic molecule characterized by a multi-layered structure that includes indole derivatives and ether linkages. Its chemical formula is C32H39ClN2O2C_{32}H_{39}ClN_2O_2 with a molecular weight of approximately 610.6 g/mol. The compound features a central indole moiety substituted with various functional groups, including a trimethylindolium group and multiple ethoxy units, which contribute to its unique properties and potential applications in various fields such as materials science and pharmacology.

The chemical reactivity of this compound can be attributed to its functional groups. The indole ring system is known for its electrophilic substitution reactions, while the presence of the trimethylindolium ion suggests potential nucleophilic attack sites. Additionally, the ether linkages may undergo cleavage under acidic or basic conditions, leading to the formation of new compounds. Specific reactions include:

  • Electrophilic Aromatic Substitution: The indole ring can participate in reactions with electrophiles due to its electron-rich nature.
  • Nucleophilic Substitution: The chlorinated form can react with nucleophiles to replace the chloride ion.

These reactions make the compound versatile for further synthetic modifications.

Preliminary studies suggest that compounds similar to 2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride exhibit biological activities such as antimicrobial and anticancer properties. The indole structure is often associated with various pharmacological effects, including:

  • Anticancer Activity: Indoles are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial and fungal strains.

Further research is necessary to elucidate the specific biological mechanisms and efficacy of this compound in clinical settings.

The synthesis of 2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride can be approached through several methods:

  • Multi-Step Synthesis: Utilizing starting materials such as 3,3-dimethylindole and appropriate reagents to introduce ethoxy groups followed by chlorination.
    • Step 1: Synthesize the base indole structure.
    • Step 2: Introduce the trimethylindolium group through alkylation reactions.
    • Step 3: Form the ether linkages via Williamson ether synthesis.
  • One-Pot Reactions: Employing catalytic systems that allow for simultaneous formation of multiple bonds can streamline the synthesis process.

The unique structure of this compound suggests several potential applications:

  • Material Science: Due to its chromogenic properties, it may be used in sensors or dyes.
  • Pharmaceuticals: Its biological activity indicates potential as an anticancer or antimicrobial agent.

Research into these applications is ongoing, aiming to harness its properties for innovative uses.

Interaction studies are critical for understanding how this compound behaves in biological systems. Preliminary data suggest interactions with various biomolecules:

  • Protein Binding Studies: Investigating how the compound binds to proteins can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells can inform its potential therapeutic applications.

These studies are essential for evaluating safety and efficacy before clinical application.

Several compounds share structural similarities with 2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride. Here are some notable examples:

Compound NameStructureKey Features
6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidinesStructureExhibits significant antimicrobial activity
1,3-Dimethyl-indolinoneStructureKnown for its neuroprotective effects
5-(Phenylamino)-2-pentadienylideneStructurePotential anticancer properties

Uniqueness

The uniqueness of 2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride lies in its complex multi-functional structure that combines elements from both indole chemistry and advanced organic synthesis techniques. This complexity may confer distinct biological activities not observed in simpler analogues.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

536.2805709 g/mol

Monoisotopic Mass

536.2805709 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-09-2024

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